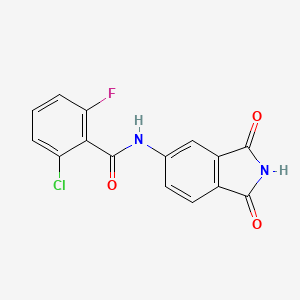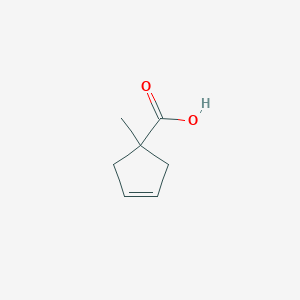
1-Methylcyclopent-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclopent-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2 . It is used as an intermediate in the production of various other compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentene ring with a methyl group and a carboxylic acid group attached . The exact structure can be determined using various spectroscopic techniques.
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the conditions and the presence of other reactants . Detailed analysis of these reactions can be found in various scientific publications .
Physical and Chemical Properties Analysis
This compound is a clear colorless to slightly yellow liquid . It has a molecular weight of 126.15 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, and solubility can be determined experimentally .
Wissenschaftliche Forschungsanwendungen
Building Blocks for Bifunctional Cyclic Trifluoromethyl Compounds
1-Methylcyclopent-3-ene-1-carboxylic acid derivatives, particularly 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid, have been synthesized and applied as new trifluoromethylated cyclic building blocks. These derivatives are synthesized from either pentafluorodithiopropanoic ester or trifluoropropanoic acid, highlighting their versatility and potential in organic synthesis. The derivatives serve as platforms for producing various difunctional trifluoromethylcyclopentane derivatives, indicating their utility in developing multifaceted organic compounds (Grellepois et al., 2012).
Nucleophilic Catalysis in Esterification
The compound has been involved in nucleophilic catalysis, particularly in the esterification of carboxylic acids with dimethyl carbonate (DMC). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is found to be an effective nucleophilic catalyst in this reaction, with a proposed mechanism involving N-acylation of DBU with DMC to form a carbamate intermediate. This discovery is significant for synthesizing methyl esters containing acid-sensitive functionalities, demonstrating the compound's role in facilitating complex chemical transformations (Shieh et al., 2002).
Efficient Synthesis of Valuable Intermediates
This compound derivatives have also been efficiently synthesized on a multigram scale. One notable synthesis is that of 1-aminocyclopent-3-ene-1-carboxylic acid, which demonstrates a high overall yield of 80%. The process leverages the high reactivity and accessibility of the starting materials, showcasing the compound's importance in producing valuable intermediates for further chemical applications (Casabona & Cativiela, 2006).
Functionalization with Polar Groups
Research has explored the functionalization of certain siloxanes (e.g., 1,3-divinyltetramethyldisiloxane) with carboxyl groups by adding this compound derivatives, indicating the compound's utility in introducing polar functionalities. This functionalization imparts amphiphilic character to the resulting compounds, suggesting potential applications in creating self-assembling materials and solvent-free liquid electrolytes (Turcan-Trofin et al., 2019).
Eigenschaften
IUPAC Name |
1-methylcyclopent-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(6(8)9)4-2-3-5-7/h2-3H,4-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNHBZBGAUUXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
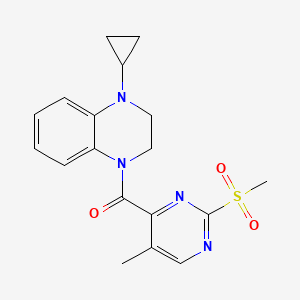
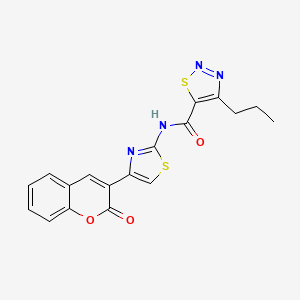
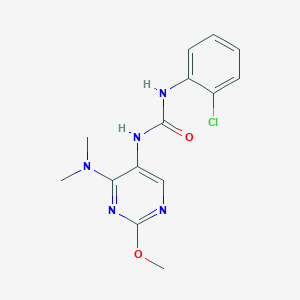
![5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635371.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)
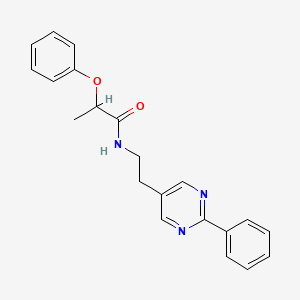
![2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2635377.png)
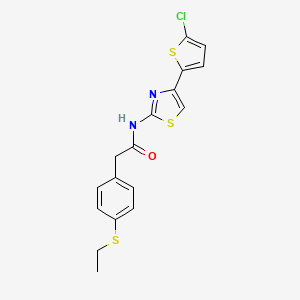
![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)
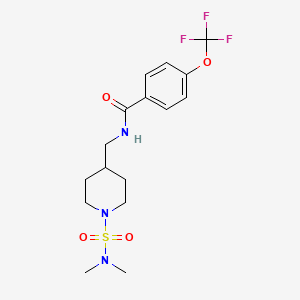
![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)
